PF-06873600 is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinases (CDKs) []. Classified as a CDK2/4/6 inhibitor [], it exhibits selective binding affinity towards CDK2, CDK4, and CDK6 []. This selectivity distinguishes it from broad-spectrum CDK inhibitors that have historically faced challenges due to safety concerns []. PF-06873600 plays a crucial role in scientific research as a tool to investigate the mechanisms of cell cycle regulation and tumorigenesis, and to explore potential therapeutic strategies for various cancer types.
The synthesis of PF-06873600 is achieved through a multi-step process involving structure-based drug design and Free-Wilson analysis to optimize a series of CDK2/4/6 inhibitors []. While specific technical details and parameters of the synthesis process are not provided in the available literature [, , ], the research highlights the use of molecular dynamics simulations to understand and enhance the selectivity of PF-06873600 against CDK9 [].
PF-06873600 primarily exerts its antitumor activity by selectively inhibiting CDK2, CDK4, and CDK6 []. These kinases are key regulators of the cell cycle, and their inhibition by PF-06873600 disrupts cell cycle progression, ultimately leading to cell cycle arrest and apoptosis [, ].
Research suggests that PF-06873600 effectively blocks DNA replication in hormone receptor-positive (HR+) breast cancer cells []. Unlike traditional CDK4/6 inhibitors that often induce cytostasis, PF-06873600 exhibits the potential to induce ROS-dependent necroptosis, leading to tumor cell death []. This distinct mechanism of action highlights PF-06873600's potential in overcoming resistance mechanisms often associated with conventional CDK4/6 inhibitors.
Furthermore, studies utilizing patient-derived organoids (PDOs) have demonstrated that PF-06873600 effectively inhibits E2F target gene expression, indicating its impact on downstream signaling pathways regulated by CDKs []. This finding reinforces the role of PF-06873600 in modulating key cellular processes involved in tumor cell proliferation and survival.
Investigating CDK2/4/6 Inhibition in Cancer: PF-06873600 serves as a valuable tool to study the effects of CDK2/4/6 inhibition in various cancer types, including breast cancer [, , ], ovarian cancer [], and gastrointestinal stromal tumors (GIST) [, ]. Researchers utilize PF-06873600 to explore its impact on tumor cell proliferation, cell cycle progression, and apoptosis in both in vitro and in vivo settings.
Understanding Mechanisms of Resistance: PF-06873600 has been instrumental in elucidating mechanisms of resistance to CDK4/6 inhibitors, which often emerge in patients undergoing treatment [, ]. Studies employing PF-06873600 have identified potential resistance mechanisms, including RB1 inactivation and cyclin E1 amplification [, ].
Identifying Therapeutic Vulnerabilities: Research involving PF-06873600 has highlighted potential therapeutic vulnerabilities in cancer cells. For instance, studies have shown that tumors with cyclin E1 amplification exhibit heightened sensitivity to PF-06873600 []. Such findings pave the way for developing targeted therapies and personalized treatment strategies.
Developing Novel Therapeutic Strategies: PF-06873600's unique mechanism of action, inducing ROS-dependent necroptosis in some cancer cells [], holds promise for developing innovative therapeutic approaches. Its ability to overcome resistance mechanisms associated with traditional CDK4/6 inhibitors makes it a potential candidate for combination therapies or as a treatment option for resistant tumors.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: